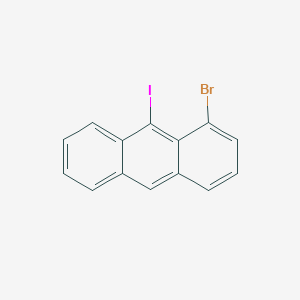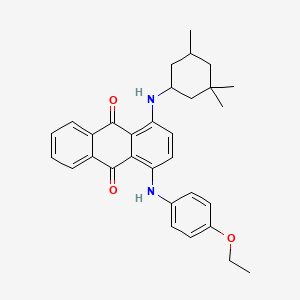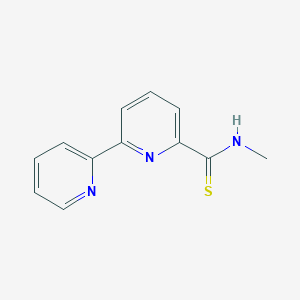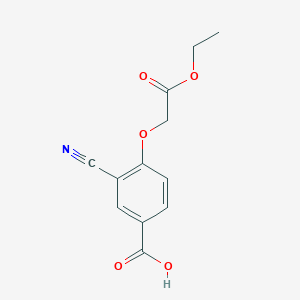
3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid is an organic compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is characterized by the presence of a cyano group, an ethoxy group, and a benzoic acid moiety, making it a versatile building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified with ethyl chloroformate to form 4-(ethoxycarbonyl)benzoic acid.
Nitrile Formation: The esterified product is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to introduce the cyano group at the para position relative to the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using ethyl chloroformate.
Cyanation: Cyanation using industrial-grade cyanating agents under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzoic acid moiety can interact with enzymes and receptors. The ethoxy group provides additional sites for chemical modifications, enhancing the compound’s versatility in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanobenzoic acid: Lacks the ethoxy group, making it less versatile in chemical modifications.
4-Ethoxybenzoic acid: Lacks the cyano group, reducing its reactivity in nucleophilic addition reactions.
4-Cyanobenzoic acid: Similar structure but without the ethoxy group, limiting its applications compared to 3-Cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid.
Uniqueness
This compound is unique due to the presence of both the cyano and ethoxy groups, which provide a balance of reactivity and versatility. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H11NO5 |
|---|---|
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
3-cyano-4-(2-ethoxy-2-oxoethoxy)benzoic acid |
InChI |
InChI=1S/C12H11NO5/c1-2-17-11(14)7-18-10-4-3-8(12(15)16)5-9(10)6-13/h3-5H,2,7H2,1H3,(H,15,16) |
Clé InChI |
KSFJEAVEIAOVQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


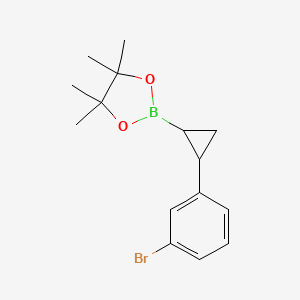
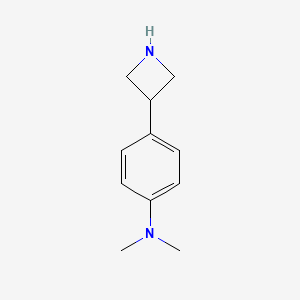
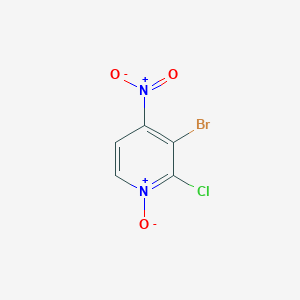
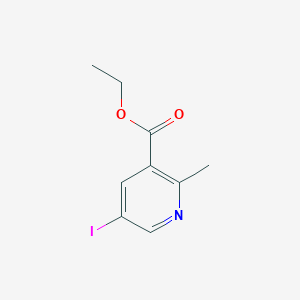
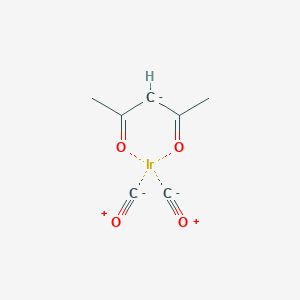
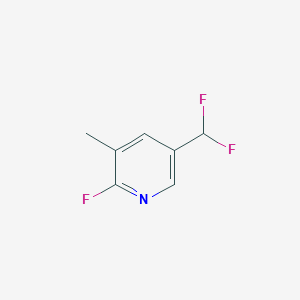
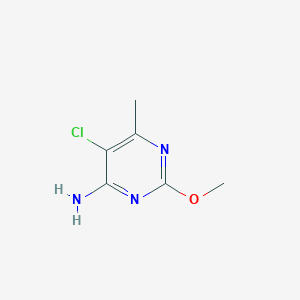
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)



